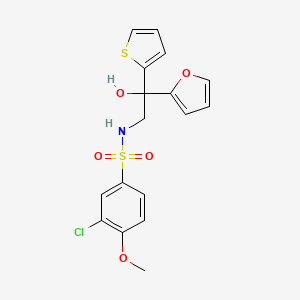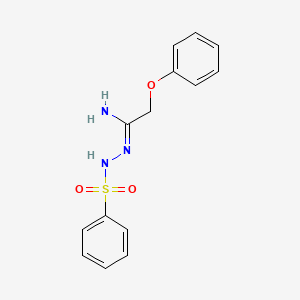![molecular formula C17H17NO4S B2620084 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259229-60-1](/img/structure/B2620084.png)
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment, neurological disorders, and other diseases. MS-275 is a promising HDAC inhibitor that has shown potent anticancer activity in preclinical studies.
Wirkmechanismus
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid exerts its anticancer activity by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histones, which results in the condensation of chromatin and the repression of gene expression. Inhibition of HDAC activity by 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid leads to the relaxation of chromatin structure and the activation of genes involved in cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the expression of genes involved in these processes. It has also been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of genes involved in angiogenesis (the formation of new blood vessels) and invasion. 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has several advantages as a research tool, including its potent and selective inhibition of HDAC activity, its ability to induce apoptosis in cancer cells, and its minimal toxicity in normal cells and tissues. However, 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid also has some limitations, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Another direction is the development of combination therapies that combine 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anticancer activity of 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 2-(chlorocarbonyl)benzoate with 4-methylphenylmagnesium bromide. The final step involves the reaction of the resulting ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl]benzoate with methylamine to produce 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-3-6-14(7-4-12)9-10-23(21,22)18-16-8-5-13(2)11-15(16)17(19)20/h3-11,18H,1-2H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTUTCAUXCAYCO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2620001.png)
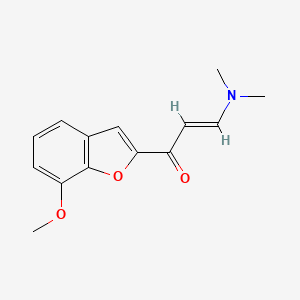

![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-benzylacetamide](/img/structure/B2620012.png)
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
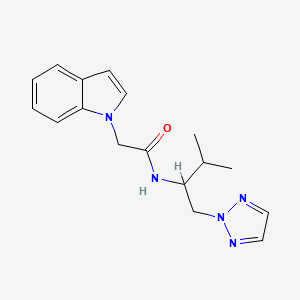


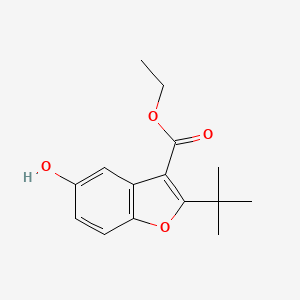

![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2620022.png)
